molecular formula C21H36O9 B12704982 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate CAS No. 94160-33-5

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate

Cat. No.: B12704982
CAS No.: 94160-33-5
M. Wt: 432.5 g/mol
InChI Key: PGVXYNCLNDQXPL-UHFFFAOYSA-N
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Description

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are known for their versatility and are widely used in various industrial applications, including the production of polymers, adhesives, and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves the reaction of an acrylate precursor with a hydroxypropyl derivative. One common method involves the esterification of acrylic acid with 2-hydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been shown to produce high yields of acrylate esters .

Mechanism of Action

The mechanism of action of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free-radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of a three-dimensional polymer network . This network provides mechanical strength and stability to the resulting material. The hydroxypropyl group enhances the hydrophilicity and biocompatibility of the polymer, making it suitable for biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its multiple functional groups, which provide a combination of hydrophilicity, reactivity, and the ability to form cross-linked networks. This makes it particularly valuable in applications requiring specific mechanical and chemical properties .

Properties

CAS No.

94160-33-5

Molecular Formula

C21H36O9

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-(2-hydroxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate

InChI

InChI=1S/C21H36O9/c1-7-20(23)29-17(5)11-26-14-19(28-9-15(3)22)13-25-10-16(4)27-12-18(6)30-21(24)8-2/h7-8,15-19,22H,1-2,9-14H2,3-6H3

InChI Key

PGVXYNCLNDQXPL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(COCC(C)OCC(C)OC(=O)C=C)COCC(C)OC(=O)C=C)O

Origin of Product

United States

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